
4-Carboxylatomethylenebut-2-en-4-olide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-carboxylatomethylenebut-2-en-4-olide is conjugate base of 4-carboxymethylenebut-2-en-4-olide. It is a conjugate base of a 4-carboxymethylenebut-2-en-4-olide.
Aplicaciones Científicas De Investigación
Enzymatic and Bacterial Degradation:
- 4-Carboxylatomethylenebut-2-en-4-olide, also referred to as 4-methyl-2-enelactone, is involved in the enzymatic and bacterial degradation processes. It acts as a substrate in specific enzymatic reactions, particularly in the metabolism of certain chlorinated aromatic compounds by bacteria like Alcaligenes eutrophus and Pseudomonas sp. This is significant in understanding bacterial degradation pathways of environmental pollutants (Pieper et al., 1990) (Schwein et al., 1988).
Synthesis of Antibiotics and Other Compounds:
- The compound has been utilized in the synthesis of antibiotic lactols and other pharmaceutical and chemical intermediates. Its involvement in reactions like Claisen rearrangement of prop-2-ynyl vinyl ethers highlights its versatility in synthetic organic chemistry, contributing to the development of new pharmaceuticals and materials (Black et al., 1973).
Polymer Chemistry and Material Science:
- In polymer chemistry, derivatives of this compound have been used to synthesize hydroxyl-terminated polybutadiene with pendant carboxyl groups. This showcases its role in the development of new polymers with specific properties, such as pH-triggered self-assemble behavior, which is crucial in material science and engineering applications (Zhang et al., 2018).
Catalysis and Industrial Chemistry:
- The compound plays a role in catalysis, particularly in olefin polymerization pathways. This is significant in the production of polyolefins, which are crucial in various industrial applications. Understanding its role in these processes can lead to the development of more efficient and sustainable catalytic methods (McInnis et al., 2014).
Drug Delivery Systems:
- Research has been conducted on using derivatives of this compound in drug delivery systems. This includes the development of cisplatin drug carriers for cancer treatment, where the compound's derivatives were used to modify polymers that can effectively deliver drugs to target cells (Huynh et al., 2011).
Propiedades
Fórmula molecular |
C6H3O4- |
|---|---|
Peso molecular |
139.09 g/mol |
Nombre IUPAC |
(2E)-2-(5-oxofuran-2-ylidene)acetate |
InChI |
InChI=1S/C6H4O4/c7-5(8)3-4-1-2-6(9)10-4/h1-3H,(H,7,8)/p-1/b4-3+ |
Clave InChI |
AYFXPGXAZMFWNH-ONEGZZNKSA-M |
SMILES isomérico |
C\1=CC(=O)O/C1=C/C(=O)[O-] |
SMILES canónico |
C1=CC(=O)OC1=CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


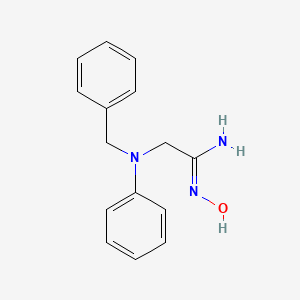
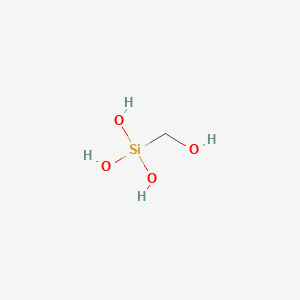
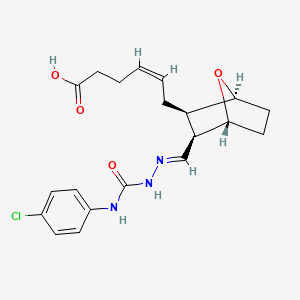
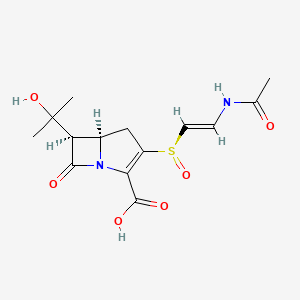

![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide;hydrochloride](/img/structure/B1242440.png)
![(3S,4S)-4-[2-(4-benzyl-3-hydroxy-piperidin-1-yl)-ethanesulfonyl]-phenol](/img/structure/B1242442.png)
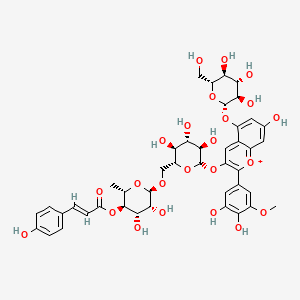
![(E)-3-[4-(dimethylamino)phenyl]-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B1242444.png)
![5-Hydroxy-5-[8-(1-hydroxy-2-phenylethyl)dibenzofuran-2-yl]-1-pyrrolidin-1-ylpentan-1-one](/img/structure/B1242445.png)
![(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3E,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]-11-methyldodeca-2,4-dienamide](/img/structure/B1242446.png)
![3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide](/img/structure/B1242449.png)
![Bis[5-(dibutylamino)pentan-2-yl] carbonate](/img/structure/B1242450.png)
![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)-](/img/structure/B1242454.png)
